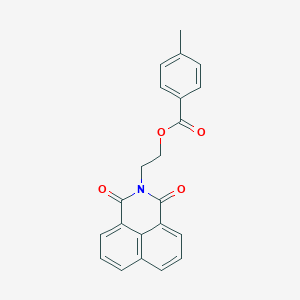

2-(1,3-Dioxo-1H-benzo(de)isoquinolin-2(3H)-yl)ethyl 4-methylbenzenecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1,3-Dioxo-1H-benzo(de)isoquinolin-2(3H)-yl)ethyl 4-methylbenzenecarboxylate is an organic compound with a wide range of applications in the scientific research field. It is a derivative of the isoquinoline family of compounds, which has been studied extensively for its therapeutic and medicinal properties. This compound is synthesized through a variety of methods and is used in a variety of experiments, including biochemical and physiological studies.

Wissenschaftliche Forschungsanwendungen

Overview of Isoquinoline Derivatives in Modern Therapeutics

Isoquinoline derivatives, structurally related to 2-(1,3-Dioxo-1H-benzo(de)isoquinolin-2(3H)-yl)ethyl 4-methylbenzenecarboxylate, have been extensively studied for their pharmacological importance. A review by Danao et al. (2021) reveals the biological potentials of isoquinoline (ISOQ) compounds, highlighting their anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial properties. This comprehensive analysis serves as a reference for medicinal chemists and researchers in developing novel low-molecular-weight inhibitors for various pharmacotherapeutic applications Danao, Pooja M. Malghade, D. Mahapatra, M. Motiwala, U. Mahajan, 2021.

Antioxidant Capacity and Reaction Pathways

Another study focuses on the antioxidant capacity of related compounds. Ilyasov et al. (2020) elucidate the reaction pathways underlying the ABTS/potassium persulfate decolorization assay, used to measure antioxidant capacity. This analysis revealed that some antioxidants can form coupling adducts with ABTS•+, while others undergo oxidation without coupling. This insight into specific reactions like coupling, which might bias comparisons between antioxidants, emphasizes the complexity and specificity of antioxidant mechanisms Ilyasov, V. Beloborodov, I. Selivanova, R. Terekhov, 2020.

Applications in Organic Pollutants Treatment

The role of redox mediators in enhancing the degradation efficiency of recalcitrant compounds by enzymes presents a novel approach to treating organic pollutants. Husain and Husain (2007) discuss how these mediators increase the range of substrates and efficiency of degradation, which could play a crucial role in the remediation of aromatic compounds present in industrial effluents Husain, Q. Husain, 2007.

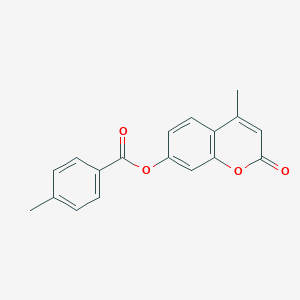

Synthetic Approaches and Biological Importance

Research into synthetic protocols for creating complex molecules like 6H-Benzo[c]chromen-6-ones, which share structural similarities with the compound of interest, highlights the pharmaceutical importance of such structures. Mazimba (2016) reviews various synthetic strategies that underline the pharmacological significance of these core structures found in secondary metabolites, emphasizing the need for synthetic procedures due to their limited natural quantities and considerable pharmacological importance Mazimba, 2016.

Eigenschaften

IUPAC Name |

2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-methylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO4/c1-14-8-10-16(11-9-14)22(26)27-13-12-23-20(24)17-6-2-4-15-5-3-7-18(19(15)17)21(23)25/h2-11H,12-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYELZQVYFQZMEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2Z)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate](/img/structure/B371319.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(2-furylmethyl)amino]-2-thioxoacetamide](/img/structure/B371320.png)

![(5Z)-3-(2-chlorophenyl)-5-[[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B371322.png)

![4-{[4-(Cinnamoyloxy)phenyl]sulfanyl}phenyl 3-phenylacrylate](/img/structure/B371326.png)

![[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] decanoate](/img/structure/B371327.png)

![5-Nitro-2-[(4-methylphenyl)sulfanyl]benzyl 3-phenylacrylate](/img/structure/B371329.png)

![N-(2-cyanophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B371333.png)

![4-[3-(2-Thienyl)acryloyl]phenyl methanesulfonate](/img/structure/B371334.png)

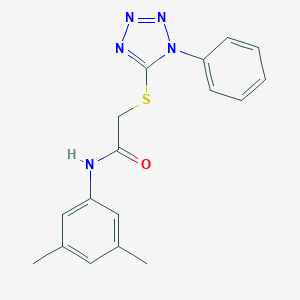

![N-(3-chlorophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B371337.png)